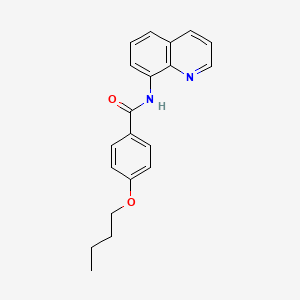![molecular formula C26H26F3N5 B11330113 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11330113.png)
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzylpiperazine moiety, and a methylphenyl group
Métodos De Preparación
The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation. This method is known for its high yield and efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its trifluoromethyl group and benzylpiperazine moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H26F3N5 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H26F3N5/c1-18-8-10-21(11-9-18)23-24(26(27,28)29)31-34-22(16-19(2)30-25(23)34)33-14-12-32(13-15-33)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
Clave InChI |
GZXHHXJRWXNEIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-dimethyl-2,7-bis(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330045.png)
![3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330047.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11330054.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11330060.png)
![4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B11330063.png)
![3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330065.png)
![6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330072.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330079.png)

![1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11330089.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330090.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11330093.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide](/img/structure/B11330099.png)
